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# Application Note: Laboratory-Scale Preparation of Propyl Tosylate

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Compound of Interest		
Compound Name:	N-Propyl-p-toluenesulfonamide	
Cat. No.:	B073833	Get Quote

## **Abstract**

This application note provides a detailed protocol for the laboratory-scale synthesis of propyl tosylate (propyl 4-methylbenzenesulfonate), a common and versatile alkylating agent and intermediate in organic synthesis. The procedure involves the tosylation of n-propanol using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et3N) as a base and dichloromethane (DCM) as the solvent. This method is reliable, high-yielding, and can be readily performed in a standard laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Introduction

Propyl tosylate is a valuable reagent in organic chemistry, primarily used to introduce a propyl group into various molecules through nucleophilic substitution reactions. The tosylate group is an excellent leaving group, making propyl tosylate a more reactive and often preferred alternative to propyl halides. Its preparation via the reaction of n-propanol with p-toluenesulfonyl chloride is a fundamental transformation. The following protocol details a robust and reproducible method for its synthesis, purification, and characterization.

## **Reaction Scheme**

n-Propanol + p-Toluenesulfonyl Chloride \$\xrightarrow{\text{Triethylamine, Dichloromethane,}} 0°C to RT}}\$ Propyl Tosylate + Triethylammonium chloride

# **Experimental Protocol**



#### 3.1 Materials and Equipment

- Reagents:
  - n-Propanol (ACS grade, ≥99.5%)
  - p-Toluenesulfonyl chloride (TsCl, ≥98%)
  - Triethylamine (Et3N, ≥99%, distilled)
  - Dichloromethane (DCM, anhydrous)
  - Hydrochloric acid (HCl, 1 M aqueous solution)
  - Saturated sodium bicarbonate (NaHCO₃) solution
  - Brine (saturated NaCl solution)
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
  - Deuterated chloroform (CDCl₃) for NMR analysis
- Equipment:
  - Round-bottom flask (100 mL) with a magnetic stir bar
  - Addition funnel (50 mL)
  - Ice-water bath
  - Magnetic stirrer
  - Standard glassware for extraction (separatory funnel) and filtration
  - Rotary evaporator
  - Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
  - NMR spectrometer and IR spectrophotometer



#### 3.2 Synthesis Procedure

- Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer and operate within a fume hood.
- Reagent Charging: Charge the flask with n-propanol (2.40 g, 40.0 mmol, 1.0 eq) and anhydrous dichloromethane (40 mL). Begin stirring and allow the solution to cool to 0-5°C.
- Base Addition: Add triethylamine (6.7 mL, 48.0 mmol, 1.2 eg) to the cooled solution.
- Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (8.39 g, 44.0 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane and charge this solution to the addition funnel.
- Add the TsCl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylammonium chloride) will form.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-16 hours.
- Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as
  eluent). The reaction is complete when the n-propanol spot is no longer visible.

#### 3.3 Work-up and Purification

- Quenching: Cool the reaction mixture in an ice bath and slowly add 30 mL of cold water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
  - 30 mL of 1 M HCl to remove excess triethylamine.
  - 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
  - o 30 mL of brine to remove residual water.



- Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and wash the solid with a small amount of DCM.[1]
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield propyl tosylate as a clear to pale yellow oil.[2] The product is typically of high purity, but can be further purified by column chromatography if necessary.

## **Data Presentation**

The following table summarizes the quantitative data and characteristic properties for a typical preparation of propyl tosylate.

Parameter	Value
Reactants	n-Propanol (1.0 eq), p-Toluenesulfonyl Chloride (1.1 eq), Triethylamine (1.2 eq)
Solvent	Dichloromethane (DCM)
Reaction Conditions	0°C to Room Temperature, 12-16 hours
Product Appearance	Clear to light yellow oil
Expected Yield	90-95%[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub> S
Molecular Weight	214.28 g/mol [2]
Boiling Point	140 °C @ 2 mmHg
¹H NMR (CDCl₃, ppm)	δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.01 (t, 2H, -OCH <sub>2</sub> -), 2.45 (s, 3H, Ar-CH <sub>3</sub> ), 1.65 (sextet, 2H, -CH <sub>2</sub> -), 0.90 (t, 3H, -CH <sub>3</sub> )
Characteristic IR (cm <sup>-1</sup> )	3050-2850 (C-H stretch), 1598 (C=C aromatic), 1360 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 960 (S-O-C stretch)[3]

# **Safety Precautions**

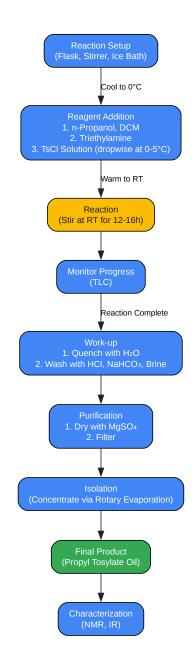


- Work in a well-ventilated fume hood at all times.
- p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
- Triethylamine (Et3N): Flammable, corrosive, and toxic. Handle with care.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

## **Experimental Workflow Visualization**

The logical flow of the synthesis, from initial setup to final product analysis, is depicted in the following diagram.





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Caption: Workflow for the synthesis of propyl tosylate.



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